molecular formula C12H10O6 B11866774 Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11866774
M. Wt: 250.20 g/mol
InChI Key: KPAFYDHPFBSMCF-UHFFFAOYSA-N
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Description

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its chromene structure, which is a benzopyran derivative. It has significant biological and pharmaceutical properties, making it a valuable compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .

Scientific Research Applications

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
  • Methionine methyl ester-modified coumarin

Uniqueness

Ethyl 5,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities and chemical reactivity. Its dual hydroxyl groups at positions 5 and 7 enhance its antioxidant properties compared to other similar compounds .

This compound’s versatility and significant biological activities make it a valuable subject for ongoing research in various scientific fields

Properties

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

ethyl 5,7-dihydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O6/c1-2-17-11(15)8-5-7-9(14)3-6(13)4-10(7)18-12(8)16/h3-5,13-14H,2H2,1H3

InChI Key

KPAFYDHPFBSMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)O

Origin of Product

United States

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